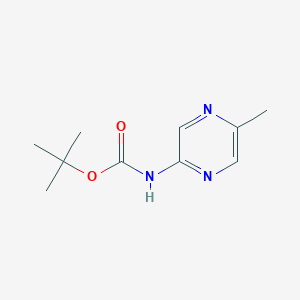
叔丁基(5-甲基吡嗪-2-基)氨基甲酸酯
描述
The tert-Butyl (5-methylpyrazin-2-yl)carbamate is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a substituted pyrazine ring. This structure is a common feature in several research studies aiming to develop new synthetic methods and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multistep reactions with a focus on achieving high enantioselectivity and yield. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a testament to the complexity and ingenuity involved in these synthetic processes . Similarly, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, another related compound, was accomplished through a seven-step process starting from L-Serine, demonstrating the intricate steps required to achieve the desired stereochemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often elucidated using techniques such as X-ray crystallography, as seen in the study of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate . The crystal structure provides insights into the stereochemistry and conformation of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives are versatile intermediates that can undergo various chemical reactions. For example, the Cu(I)-catalyzed [3+2] cycloaddition of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate to azomethine imines is a reaction that showcases the compound's reactivity in forming more complex structures . The Dirhodium(II)-catalyzed C-H amination reaction is another example where such derivatives are transformed into oxazolidinones, highlighting their potential in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are essential for the compound's solubility, stability, and reactivity, which are critical factors in their application as intermediates in pharmaceutical synthesis. For instance, the tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and solubility in organic solvents. The synthesis and characterization of zinc(II) complexes containing a related bulky ligand, bis(5-tert-butyl-3-methylpyrazol-2-yl)acetate, provide insights into how such bulky groups can influence the coordination chemistry and stability of metal complexes .
科学研究应用
化学结构和相互作用
叔丁基(5-甲基吡嗪-2-基)氨基甲酸酯及其衍生物参与同晶晶体结构的研究,展示了诸如分叉 N—H⋯O 氢键和 C—X⋯O 卤素键与羰基的相互作用。这些化合物属于以通式为特征的一类,展示了分子相互作用如何促进晶体结构的组装(Baillargeon et al., 2017)。
合成途径
研究已经建立了相关叔丁基氨基甲酸酯化合物的合成方法,突出了它们作为生产具有生物活性的分子的中间体的价值。例如,叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基氨基甲酸酯的快速合成方法显示了它在合成重要化合物(如奥米替尼(AZD9291))中的作用,重点是优化合成过程以实现高收率(Zhao et al., 2017)。
晶体学和分子设计
对氨基甲酸酯衍生物(包括叔丁基氨基甲酸酯)的研究展示了强弱氢键的复杂相互作用,形成了对理解分子设计和晶体堆积至关重要的三维结构。这些见解对于设计具有所需物理和化学性质的化合物很有价值(Das et al., 2016)。
生物活性
叔丁基氨基甲酸酯的化学框架已用于构效关系研究,特别是在设计针对特定受体的配体时,例如组胺 H4 受体。这举例说明了叔丁基氨基甲酸酯衍生物在通过系统地修饰核心结构来优化生物活性,从而开发治疗剂中的作用(Altenbach et al., 2008)。
安全和危害
Tert-Butyl (5-methylpyrazin-2-yl)carbamate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
tert-butyl N-(5-methylpyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAZCKUQQRDXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621953 | |
| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
CAS RN |
369638-68-6 | |
| Record name | 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369638-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
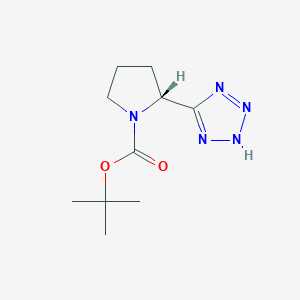
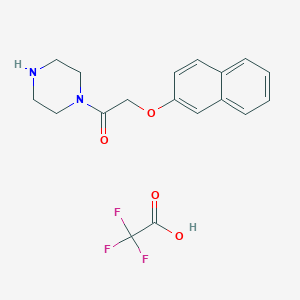

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
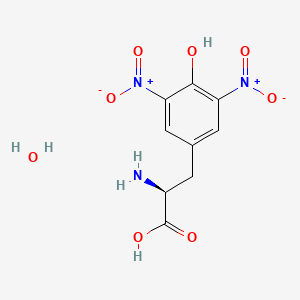
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
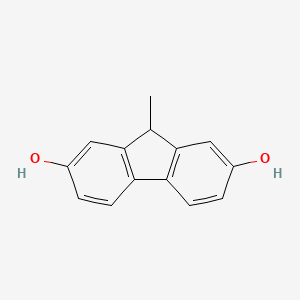
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
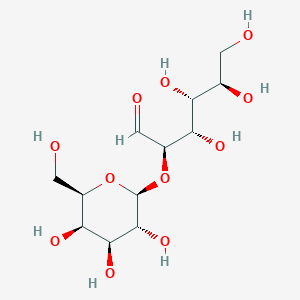
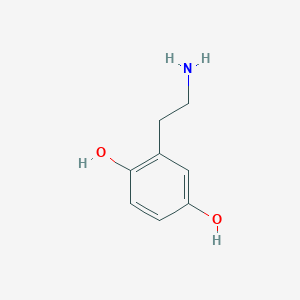

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)